molecular formula C19H18N2O4 B8560805 2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one

2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one

Cat. No.: B8560805
M. Wt: 338.4 g/mol
InChI Key: UBBXNNHHWJVYQE-UHFFFAOYSA-N
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Description

2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one is a complex organic compound with a unique structure that combines a hydroxyphenyl group, a methoxybenzyl group, and a methylpyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3-hydroxybenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base, which is then cyclized with methyl isocyanate to yield the desired pyrimidinone structure. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrimidinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-hydroxyphenyl)-4H-chromen-4-one: A flavonoid with similar hydroxyphenyl and pyrimidinone structures.

    5-(4-methoxybenzyl)-2,4-dihydroxy-3-methylpyrimidine: A pyrimidine derivative with similar functional groups.

Uniqueness

2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one is unique due to its combination of hydroxyphenyl, methoxybenzyl, and methylpyrimidinone moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one

InChI

InChI=1S/C19H18N2O4/c1-21-18(14-4-3-5-15(22)10-14)20-11-17(19(21)23)25-12-13-6-8-16(24-2)9-7-13/h3-11,22H,12H2,1-2H3

InChI Key

UBBXNNHHWJVYQE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=C(C1=O)OCC2=CC=C(C=C2)OC)C3=CC(=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2 g (7.12 mmol) 2-chloro-5-[(4-methoxybenzyl)oxy]-3-methylpyrimidin-4(3H)-one in 20 ml TI-IF was added 521 mg (0.712 mmol) 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct, 1.33 g (9.62 mmol) 3-hydroxyphenylboronic acid, and 11.4 ml (11.4 mmol) 1 M aq Cs2CO3. The reaction mixture was heated to 120° C. for 30 min in the microwave, then diluted with 10 ml water, extracted with 100 ml EtOAc, dried over Na2SO4, filtered, and concentrated in vacuo. Purification by flash chromatography (50 g silica gel, 0-100% EtOAc:hexane) gave 340 mg (14% yield) of 2-(3-hydroxyphenyl)-5-[(4-methoxybenzyl)oxy]-3-methylpyrimidin-4(3H)-one. LCMS [M+H]+=339.0.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
11.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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